molecular formula C10H11ClO2 B2745463 [3-(4-Chlorophenyl)oxetan-3-yl]methanol CAS No. 1903083-49-7

[3-(4-Chlorophenyl)oxetan-3-yl]methanol

Cat. No. B2745463
M. Wt: 198.65
InChI Key: DMLAWQFBDDLLQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[3-(4-Chlorophenyl)oxetan-3-yl]methanol” is a chemical compound with the CAS Number: 1432492-63-1 . It has a molecular weight of 198.65 . The compound is typically stored in a refrigerator and has a physical form of liquid .


Molecular Structure Analysis

The InChI code for “[3-(4-Chlorophenyl)oxetan-3-yl]methanol” is 1S/C10H11ClO2/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-4,12H,5-7H2 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“[3-(4-Chlorophenyl)oxetan-3-yl]methanol” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the available resources.

Scientific Research Applications

Understanding Hydrogen and Halogen Bonds

The study by Pal et al. (2020) investigates the interaction between methanol and carbon tetrachloride, highlighting the competition between hydrogen bonded and halogen bonded complexes. This research is significant for understanding the molecular interactions that could be relevant to derivatives of methanol, including [3-(4-Chlorophenyl)oxetan-3-yl]methanol, and their implications in atmospheric chemistry and aerosol formation (Pal et al., 2020).

Catalysis and Methanol Synthesis

Research by Richard and Fan (2018) on the use of rare earth elements in methanol synthesis catalysis provides insights into how modifications in catalyst composition can enhance catalytic performance. Understanding the role of different elements and compounds in catalysis can inform the development of more efficient processes for methanol production, potentially impacting the utilization of [3-(4-Chlorophenyl)oxetan-3-yl]methanol in industrial applications (Richard & Fan, 2018).

Advances in Organic Chemistry

The photogeneration and reactivity of aryl cations from aromatic halides, as explored by Protti et al. (2004), offer a foundation for understanding the chemical behavior of halogen-containing compounds. Such studies can provide a basis for further research into the reactivity and potential applications of [3-(4-Chlorophenyl)oxetan-3-yl]methanol in synthesizing complex organic molecules (Protti et al., 2004).

Biocatalysis and Green Chemistry

Chen et al. (2021) describe the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a green and efficient manner using a liquid-liquid biphasic microreaction system. This approach, focusing on environmentally friendly synthesis methods, underscores the potential for utilizing similar compounds in sustainable chemical processes (Chen et al., 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

[3-(4-chlorophenyl)oxetan-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-9-3-1-8(2-4-9)10(5-12)6-13-7-10/h1-4,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLAWQFBDDLLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CO)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Chlorophenyl)oxetan-3-yl]methanol

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